molecular formula C30H27ClN2O3 B304329 2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one

2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one

Cat. No. B304329
M. Wt: 499 g/mol
InChI Key: OCTXFIHRCFTHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that belongs to the class of tetrahydroquinolines. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.

Mechanism of Action

2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one selectively inhibits the protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of CK2 substrates and disrupts the cellular processes that are dependent on CK2 activity.
Biochemical and Physiological Effects:
Inhibition of CK2 by this compound has been shown to have various biochemical and physiological effects. These include:
- Induction of apoptosis in cancer cells
- Inhibition of cell proliferation in cancer cells
- Sensitization of cancer cells to chemotherapy
- Reduction of inflammation in inflammatory diseases
- Improvement of the symptoms of inflammatory diseases
- Regulation of the immune response

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments include its selectivity and potency as a CK2 inhibitor, its ability to induce apoptosis and inhibit cell proliferation in cancer cells, and its potential therapeutic applications in cancer and inflammatory diseases.
The limitations of using this compound in lab experiments include its toxicity and potential side effects, its limited solubility in aqueous solutions, and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one. These include:
- Further studies to determine the safety and efficacy of this compound in humans
- Development of new CK2 inhibitors based on the structure of this compound
- Investigation of the potential therapeutic applications of this compound in other diseases such as neurodegenerative disorders and viral infections
- Optimization of the synthesis method to improve the yield and purity of the compound
- Development of new formulations to improve the solubility and bioavailability of the compound

Synthesis Methods

The synthesis of 2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one involves several steps. The starting material is 3-chloroaniline, which is reacted with 4-methoxybenzaldehyde and 4-methylbenzoyl chloride to form the intermediate compound. This is then cyclized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to give the final product.

Scientific Research Applications

2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer, CK2 is overexpressed in many types of tumors and is associated with tumor growth, survival, and resistance to chemotherapy. Inhibition of CK2 by this compound has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy.
In inflammation, CK2 is involved in the regulation of the immune response and the production of pro-inflammatory cytokines. Inhibition of CK2 by this compound has been shown to reduce inflammation and improve the symptoms of inflammatory diseases such as rheumatoid arthritis and psoriasis.

properties

Molecular Formula

C30H27ClN2O3

Molecular Weight

499 g/mol

IUPAC Name

2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C30H27ClN2O3/c1-18-9-11-20(12-10-18)29(35)28-26(19-13-15-23(36-2)16-14-19)27-24(7-4-8-25(27)34)33(30(28)32)22-6-3-5-21(31)17-22/h3,5-6,9-17,26H,4,7-8,32H2,1-2H3

InChI Key

OCTXFIHRCFTHGT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC(=CC=C5)Cl)N

SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC(=CC=C5)Cl)N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC(=CC=C5)Cl)N

Origin of Product

United States

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